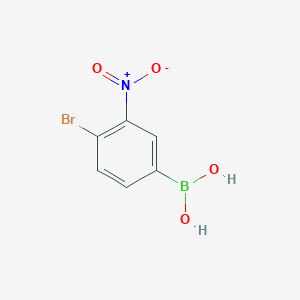

4-Bromo-3-nitrophenylboronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-bromo-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFLUOVNZOLXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378774 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-13-3 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 Bromo 3 Nitrophenylboronic Acid

Precursor Synthesis and Functional Group Introduction

The creation of 4-bromo-3-nitrophenylboronic acid is dependent on the strategic and controlled manipulation of precursor molecules. The synthetic routes are designed to introduce the bromo, nitro, and boronic acid functionalities in a specific order to achieve the desired substitution pattern on the phenyl ring.

Synthesis via Lithiation-Borylation of 1-Bromo-2-nitrobenzene

One effective method for synthesizing arylboronic acids is through a lithiation-borylation sequence. This strategy involves the deprotonation of an aromatic compound using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile, such as a trialkyl borate (B1201080).

In the context of synthesizing a related structure, the lithiation–borylation process has been successfully employed to convert benzoate (B1203000) esters into boronic esters. nih.gov This methodology can be adapted for the synthesis of this compound, starting from 1-bromo-2-nitrobenzene. The process would theoretically involve a directed ortho-metalation, where the nitro group directs the lithiation to the adjacent position. However, the strong electron-withdrawing nature of the nitro group can complicate this reaction. An alternative is the halogen-metal exchange on a di-halogenated precursor.

A more general and widely applicable lithiation-borylation method involves the reaction of an aryl halide with an organolithium reagent at low temperatures to form an aryllithium species, which is then reacted with a borate ester. Following an aqueous workup, the corresponding boronic acid is obtained. This approach is a cornerstone of organoboron chemistry, enabling the creation of a wide array of substituted phenylboronic acids. prepchem.com

Multi-stage Synthesis from Tolylboronic Acid

A versatile, multi-step synthetic route begins with a simpler, commercially available precursor like tolylboronic acid. This pathway involves a series of functional group transformations on the aromatic ring to progressively build the target molecule.

The initial step in this sequence is the nitration of a tolylboronic acid, such as p-tolylboronic acid. This reaction introduces the nitro group onto the aromatic ring. A key challenge is to achieve ipso nitration—the replacement of the boronic acid group with a nitro group—or to direct the nitration to a specific position on the ring.

Recent studies have shown that aryl boronic acids can undergo efficient ipso nitration using fuming nitric acid as the nitrating agent. nih.govorganic-chemistry.org This method provides a direct and chemoselective route to various aromatic nitro compounds, often avoiding the formation of isomeric byproducts that can occur with traditional mixed-acid nitration. organic-chemistry.org The reaction is believed to proceed through a radical pathway involving the •NO2 radical. organic-chemistry.org Alternative, milder methods for the nitration of arylboronic acids have also been developed, utilizing reagents like tert-butyl nitrite, which eliminates the need for a catalyst. rsc.org

Table 1: Comparison of Nitration Methods for Arylboronic Acids

| Nitrating Agent | Key Features | Reference |

|---|---|---|

| Fuming Nitric Acid | Efficient and chemoselective ipso nitration; proceeds via a radical mechanism. | nih.govorganic-chemistry.org |

| tert-Butyl Nitrite | Metal-free, mild conditions. | rsc.org |

For the synthesis of this compound, one would start with 4-bromo-tolylboronic acid. Nitration would then be directed to the position ortho to the methyl group and meta to the bromine, yielding 4-bromo-2-methyl-5-nitrophenylboronic acid.

Following nitration, the methyl group of the resulting nitrotoluene derivative must be oxidized to a carboxylic acid. This transformation is a critical step in building the final molecular architecture. The presence of other functional groups, particularly the electron-withdrawing nitro group, can make the methyl group more resistant to oxidation.

Several methods are available for this oxidation. A classic approach involves using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). quora.comquora.com More specialized methods have been developed for oxidation-resistant aryl methyl groups, such as using vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures. google.com Another strategy employs N-bromosuccinimide (NBS) under photoirradiation, which is thought to proceed via a radical mechanism. researchgate.net

Table 2: Selected Methods for the Oxidation of Aryl Methyl Groups

| Reagent/System | Conditions | Target Functionality | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Typically in basic aqueous solution, followed by acidification. | Methyl to Carboxylic Acid | quora.comquora.com |

| Vanadium Pentoxide (V₂O₅) or Manganese Dioxide (MnO₂) | In sulfuric acid, heated to ~150°C. | Oxidation-resistant Methyl to Carboxylic Acid | google.com |

| N-Bromosuccinimide (NBS) | With a radical initiator or photoirradiation. | Methyl to Carboxylic Acid | researchgate.net |

Applying this to the synthesis, 4-bromo-2-methyl-5-nitrophenylboronic acid would be oxidized to form 4-bromo-5-nitro-2-carboxyphenylboronic acid.

The next stage involves converting the newly formed carboxylic acid into an amine functionality. This is typically achieved via an acyl azide (B81097) intermediate. The carboxylic acid is first converted into a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

This acyl chloride is then reacted with an azide salt, such as sodium azide or trimethylsilyl (B98337) azide, to produce the corresponding acyl azide. thermofisher.comorganic-chemistry.org This reaction is a standard and efficient method for preparing the necessary precursor for the Curtius rearrangement. organic-chemistry.org

The final key transformation is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide. thermofisher.combyjus.com The acyl azide rearranges to form an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgnih.gov The mechanism is believed to be a concerted process where the alkyl or aryl group migrates simultaneously with the expulsion of nitrogen gas, ensuring retention of configuration at the migrating center. wikipedia.org

The resulting isocyanate is a versatile intermediate. byjus.com For the purpose of creating an amine, the isocyanate is hydrolyzed with water. This initially forms an unstable carbamic acid derivative, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.orgbyjus.com

To obtain the final acetylamino group as specified in the synthetic design, the primary amine is subsequently acetylated. This can be readily accomplished by treating the amine with acetyl chloride or acetic anhydride.

Considerations for Nitration of Phenylboronic Acids

The introduction of a nitro group onto a phenylboronic acid ring is a critical step in the synthesis of many nitroaromatic compounds. However, this reaction is often complicated by several factors.

The nitration of phenylboronic acid can lead to a mixture of ortho, meta, and para isomers. The boronic acid group is generally considered a meta-directing group due to its electron-withdrawing nature. vaia.comyoutube.com Consequently, direct nitration of phenylboronic acid typically yields the meta-nitro product as the major isomer, with smaller amounts of the ortho and para isomers. vaia.com Achieving high regioselectivity for a specific isomer, such as the desired this compound, often requires a multi-step synthetic approach where the directing effects of multiple substituents can be leveraged. For instance, starting with a pre-functionalized benzene (B151609) derivative can guide the subsequent nitration and borylation steps to the desired positions.

A significant challenge in the electrophilic substitution of phenylboronic acids, including nitration, is the potential for ipso-substitution, which results in the loss of the boronic acid group. rsc.org This occurs when the electrophile attacks the carbon atom to which the boron is attached, leading to cleavage of the carbon-boron bond. This side reaction is particularly prevalent when the aromatic ring is activated by electron-donating groups. The use of harsh nitrating conditions, such as a mixture of nitric and sulfuric acids, can also promote this undesired protodeboronation or ipso-nitration. rsc.orgnih.gov

To mitigate the loss of the boron group, milder nitrating agents and carefully controlled reaction conditions are often employed. youtube.com Protecting the boronic acid moiety, for example, by converting it to a boronate ester like a pinacol (B44631) ester or an MIDA (N-methyliminodiacetic acid) boronate, can enhance its stability towards ipso-substitution. rsc.org

Electron-deficient phenylboronic acids, such as those containing nitro groups, are generally more stable towards electrophilic attack and the loss of the boron group compared to their electron-rich counterparts. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to further electrophilic substitution, including the undesired ipso-attack.

However, the presence of electron-withdrawing groups can also influence the acidity and reactivity of the boronic acid itself. mdpi.comnih.gov While this increased stability is advantageous in preventing side reactions, it may necessitate more forcing conditions for subsequent desired transformations. The oxidative stability of phenylboronic acids can also be enhanced by diminishing the electron density on the boron atom. pnas.orgnih.gov

Advanced Synthetic Methodologies

To overcome the challenges associated with traditional synthetic routes, researchers have focused on developing more sophisticated and efficient methods for preparing compounds like this compound.

Achieving the specific 1-bromo-2-nitro-4-borono substitution pattern of this compound requires a carefully designed synthetic sequence that controls the regioselectivity of both the bromination and nitration steps. The order of these functionalization steps is crucial. For example, starting with a compound that already contains a directing group can facilitate the desired substitution pattern. One possible retrosynthetic analysis would suggest starting from a precursor where the bromine and nitro groups are introduced in a controlled manner before the final borylation step. quora.com

Theoretical analysis and computational modeling are increasingly being used to predict the regioselectivity of electrophilic aromatic substitutions, aiding in the design of efficient synthetic routes. mdpi.comnih.gov By understanding the electronic and steric effects of the substituents, chemists can choose the appropriate reagents and conditions to favor the formation of the desired isomer.

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign methods for the synthesis of this compound and its derivatives. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.

For instance, microwave-assisted synthesis has been explored as a way to accelerate reactions and improve yields, often with reduced solvent usage. scispace.comresearchgate.net The use of solid-supported reagents and catalysts can also simplify purification and minimize waste. Furthermore, ipso-nitration of arylboronic acids using bench-stable nitrating agents under photocatalytic and metal-free conditions has been developed as a regioselective and milder alternative to traditional methods. acs.org

Stereoselective Synthesis Approaches for Chiral Analogs

The direct stereoselective synthesis of chiral analogs of this compound is a nuanced challenge in organic chemistry. Given the planar nature of the phenyl ring, the introduction of chirality typically necessitates the presence of a chiral element elsewhere in the molecule, or the creation of atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In the context of substituted biaryl systems, the steric hindrance imposed by bulky ortho-substituents can restrict free rotation, leading to stable, separable enantiomers.

While specific examples for the stereoselective synthesis of chiral analogs of this compound are not extensively documented, established principles of asymmetric synthesis can be applied. A plausible strategy involves the use of a chiral auxiliary to guide the stereoselective formation of a biaryl linkage via a Suzuki-Miyaura cross-coupling reaction. For instance, coupling this compound with a chiral aryl halide or a prostereogenic aryl triflate in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand could induce asymmetry. The choice of the chiral ligand is critical in controlling the facial selectivity of the transmetalation and reductive elimination steps, thereby influencing the final stereochemical outcome.

Another conceptual approach involves the use of a chiral directing group on the this compound core itself. This directing group could orchestrate a stereoselective reaction at a different position, after which the directing group is removed. While theoretically sound, the practical implementation of such strategies for this specific molecule requires further investigation and development.

Derivatization and Functionalization of the Core Scaffold

The true synthetic utility of this compound lies in its capacity for selective functionalization at its three distinct reactive sites. This allows for the systematic construction of complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide array of boronic acids or boronate esters to form biaryl structures. The reaction typically proceeds under mild conditions in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base.

Beyond Suzuki-Miyaura coupling, the bromine atom can participate in other cross-coupling reactions, including:

Sonogashira coupling: To introduce alkyne functionalities.

Heck coupling: For the installation of alkene groups.

Buchwald-Hartwig amination: To form carbon-nitrogen bonds.

Stille coupling: Utilizing organotin reagents.

These transformations provide access to a diverse library of derivatives with varied electronic and steric properties, which is invaluable in structure-activity relationship studies.

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily transformed into other functional groups, most commonly an amino group through reduction. A variety of reducing agents can be employed for this purpose, including:

Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere.

Metal-mediated reductions: With metals like iron, zinc, or tin in an acidic medium.

The resulting aniline (B41778) derivative, 4-bromo-3-aminophenylboronic acid, opens up a new set of synthetic possibilities. The amino group can be acylated, alkylated, or diazotized, with the diazonium salt serving as a precursor for a wide range of other functional groups via Sandmeyer or related reactions. It is important to note that the choice of reducing agent and reaction conditions must be carefully considered to avoid undesired side reactions, such as debromination or deboronation.

The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its role in cross-coupling reactions. However, it can also be manipulated to form other boron-containing functionalities or to be replaced entirely.

Boronic acids can be readily converted to boronate esters through esterification with a diol, most commonly pinacol. This transformation is often performed to improve the stability, solubility, and handling characteristics of the boronic acid. The reaction is typically carried out by heating the boronic acid and pinacol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the ester. The resulting this compound pinacol ester is a more robust and often more crystalline compound, which can be advantageous for purification and long-term storage. These pinacol esters are also highly effective coupling partners in Suzuki-Miyaura reactions.

Beyond the formation of boronate esters, the boronic acid moiety can be converted into other boron-containing functional groups. One such transformation is the conversion to a potassium trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF2). These trifluoroborate salts often exhibit enhanced stability compared to the corresponding boronic acids and are also competent coupling partners in various cross-coupling reactions.

Reactivity and Reaction Mechanisms of 4 Bromo 3 Nitrophenylboronic Acid

Cross-Coupling Reactions

4-Bromo-3-nitrophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity is characterized by the presence of a boronic acid group, a bromine atom, and a nitro group on the phenyl ring, which influence its behavior in various chemical transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds and other conjugated systems. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general catalytic cycle of the Suzuki-Miyaura reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govrsc.org

The choice of catalytic system, including the palladium source and the associated ligands, is crucial for the success of the Suzuki-Miyaura coupling. nih.gov Ligands play a significant role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the stereochemical outcome of the reaction. organic-chemistry.org

Various palladium catalysts and ligands have been explored for Suzuki-Miyaura reactions. For instance, Pd(P(o-Tol)3)2 has been identified as an effective catalyst for maintaining the geometry of Z-alkenyl halides during coupling. organic-chemistry.org The selection of the base and solvent system also significantly impacts the reaction, with combinations like NaO-t-Bu in ethanol (B145695) showing enhanced conversion and minimal side reactions. organic-chemistry.org The use of biarylphosphine ligands has also been investigated, with S-Phos demonstrating effectiveness across various base and solvent combinations. clockss.org

The development of pre-catalyst systems, where the ligand is already coordinated to the palladium center, has simplified the process and improved reproducibility. nih.govclockss.org Automated systems have been employed to rapidly screen and optimize catalyst/ligand combinations for specific substrate pairings. nih.gov

Table 1: Effect of Different Catalytic Systems on Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(P(o-Tol)3)2 | NaO-t-Bu | Ethanol | Room Temp | High | organic-chemistry.org |

| Pd@PNP | K2CO3 | Toluene/Ethanol | Not specified | Good to Excellent | rsc.org |

| Fe3O4@SiO2/Pd(II)-N2O2 | Na2CO3 | DMA | 140 | High Conversion | ikm.org.my |

| P1-L5 | Not specified | THF/Water | 110 | Improved | nih.gov |

Substrate Scope and Limitations

The Suzuki-Miyaura reaction exhibits a broad substrate scope, accommodating a wide variety of aryl and heteroaryl halides and boronic acids. nih.govmdpi.com However, certain limitations exist. For example, the coupling of sterically hindered substrates or those with certain electronic properties can be challenging. quora.com The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the reaction. nih.gov

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. quora.com While aryl bromides are commonly used, the coupling of aryl chlorides can be more sluggish. quora.com Despite these limitations, the versatility of the Suzuki-Miyaura reaction makes it a powerful tool for the synthesis of a diverse range of compounds, including complex molecules and materials. rsc.orgnih.gov

The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive investigation. researchgate.netchemrxiv.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the catalytic cycle. nih.gov It is generally accepted that the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the palladium complex. researchgate.netyoutube.com

Recent studies have provided deeper insights into the pre-transmetalation intermediates. illinois.edu Low-temperature NMR spectroscopy has allowed for the detection and characterization of intermediates with Pd-O-B linkages, confirming their role in the transfer of the organic group. illinois.edu

The reductive elimination step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. nih.gov DFT (Density Functional Theory) calculations have been employed to explore the energetics and pathways of both transmetalation and reductive elimination, providing a more detailed understanding of these fundamental steps. nih.gov These studies have highlighted the influence of factors such as the base, counterions, and ligand structure on the reaction mechanism. nih.gov

Regioselectivity becomes a key consideration when a substrate contains multiple reactive sites. In the context of polyhalogenated aromatic compounds, the Suzuki-Miyaura reaction can often be controlled to selectively couple at a specific position. This selectivity is typically governed by a combination of steric and electronic factors. beilstein-journals.orgrsc.org For instance, in dibromobenzenes, the presence of an alkene substituent can direct the coupling to the bromine atom further away from the alkene due to coordinative saturation of the palladium catalyst. rsc.org

In the case of this compound, the electronic effects of the nitro group and the steric hindrance around the bromine atom would influence the regioselectivity of its reactions. Studies on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the order of substitution can be controlled by varying the reaction conditions and the stoichiometry of the boronic acid. beilstein-journals.orgresearchgate.net The presence of ortho-substituents on the phenylboronic acid can also influence the regioselectivity, sometimes through chelation effects. beilstein-journals.org

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biphenyl (B1667301) and terphenyl derivatives. rsc.orgnih.gov this compound can serve as a building block in the synthesis of functionalized biphenyls. For example, it can be coupled with another arylboronic acid or an aryl halide to introduce the 4-bromo-3-nitrophenyl moiety into a larger molecular framework.

The synthesis of terphenyls can be achieved through sequential Suzuki-Miyaura couplings. A one-pot, three-component reaction is a particularly efficient strategy, where a dihaloarene is coupled with two different boronic acids in a single reaction vessel. rsc.org This approach relies on the differential reactivity of the halogen atoms to achieve the desired regioselectivity. The ability to synthesize complex biaryl and terphenyl structures is crucial for the development of new materials, such as liquid crystals, and for the preparation of biologically active compounds. google.comgoogle.com

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-mediated Arylations/Cyanations)

Beyond the well-known palladium-catalyzed Suzuki-Miyaura coupling, arylboronic acids such as this compound are valuable partners in a variety of other metal-catalyzed cross-coupling reactions. Copper-mediated reactions, in particular, offer an alternative and often complementary approach for the formation of carbon-heteroatom and carbon-carbon bonds.

Copper-Mediated Arylations (Chan-Lam Coupling)

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling of an arylboronic acid with an amine (N-H) or alcohol (O-H) to form secondary aryl amines and aryl ethers, respectively. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

The general mechanism involves the formation of a copper(II)-aryl complex through transmetalation, which may then disproportionate or be oxidized to a key copper(III) intermediate. wikipedia.orgnrochemistry.com This Cu(III) species subsequently undergoes reductive elimination to forge the C-N or C-O bond and release the product, regenerating a Cu(I) species that is re-oxidized by air to complete the catalytic cycle. wikipedia.orgnrochemistry.com A variety of copper sources, ligands, and bases can be employed to facilitate this transformation. nrochemistry.comrsc.orgnih.gov For a substrate like this compound, this reaction would allow for the introduction of various amine or alcohol functionalities at the position of the boronic acid group.

Table 1: General Conditions for Chan-Lam Coupling Reactions

| Component | Examples | Role |

|---|---|---|

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂ | Catalyst |

| Ligand | Pyridine (B92270), DMAP, Phenanthroline derivatives | Accelerates reaction, stabilizes copper species |

| Base | Et₃N, K₂CO₃, Pyridine | Facilitates deprotonation of amine/alcohol |

| Solvent | CH₂Cl₂, MeOH, THF, Dioxane | Reaction medium |

| Oxidant | Air (O₂) | Regenerates the active Cu(II) catalyst from Cu(I) |

This table presents a generalized summary of conditions reported for Chan-Lam couplings. nrochemistry.comrsc.orgnih.gov

Copper-Mediated Cyanations

Arylboronic acids can also undergo cyanation reactions mediated by copper. These methods provide a route to aryl nitriles, which are important synthetic intermediates. In one developed protocol, the cyanation of various aromatic boronic acids was achieved under copper-mediated oxidative conditions. nih.gov This particular method uniquely utilizes ammonium (B1175870) iodide and dimethylformamide (DMF) as the sources for the nitrogen and carbon atoms of the cyano group, respectively. The proposed mechanism involves a two-step process: an initial iodination of the boronic acid followed by the copper-mediated cyanation. nih.gov This transformation demonstrates the versatility of the C-B bond in arylboronic acids like this compound as a handle for introducing a cyano group. nih.gov

Boronic Acid Participation in Organic Transformations

Role as Lewis Acid Catalysts in Organic Synthesis

While renowned for their role as reagents in transition metal-catalyzed reactions, boronic acids are increasingly recognized for their capacity to act as organocatalysts. rsc.orgcofc.edu Their function as Lewis acids stems from the electron-deficient boron atom, which possesses a vacant p-orbital, enabling it to accept electron density from Lewis bases. jimcontent.com This interaction allows boronic acids to activate various functional groups, particularly those containing oxygen, under mild and often metal-free conditions. rsc.orgidexlab.com

Boronic acids have proven to be effective catalysts for dehydrative condensation reactions, which are fundamental transformations in organic synthesis. These catalytic applications offer a green and atom-economical alternative to traditional methods that require stoichiometric activating agents. rsc.orgnih.gov

Amidation: The direct formation of amides from carboxylic acids and amines is a challenging transformation due to the formation of stable ammonium carboxylate salts. Boronic acid catalysis overcomes this issue by activating the carboxylic acid. jimcontent.com The catalytic cycle is believed to involve the formation of a mixed anhydride, specifically an (acyloxy)boron intermediate, upon reaction of the boronic acid with the carboxylic acid. nih.govrsc.org This intermediate is significantly more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. nih.govnih.gov Certain ortho-substituted arylboronic acids, such as 2-iodophenylboronic acid, are particularly effective, enabling amidations to proceed even at room temperature. jimcontent.comnih.gov

Transesterification: Boronic acids and boric acid can also catalyze the transesterification of esters, such as the conversion of ethyl acetoacetate (B1235776) with various primary and secondary alcohols. researchgate.net Similar to amidation, the mechanism likely involves the boronic acid acting as a Lewis acid to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the incoming alcohol. This approach has been noted for its efficiency and environmentally benign nature. researchgate.net Boron trichloride, a related boron compound, has also been shown to be a highly active catalyst for transesterification. oup.com

Acylation: The principles of boronic acid catalysis extend to other acylation reactions. Diarylborinic acids, which are structurally related to boronic acids, have been used to catalyze the regioselective acylation of polyols, such as carbohydrate derivatives. acs.org The catalyst reversibly forms a borinate ester with a cis-diol motif, activating it for selective acylation by an acid chloride or chloroformate. acs.org This catalytic protocol allows for the differentiation of hydroxyl groups based on subtle structural differences. acs.org

Table 2: Selected Boronic Acid Catalysts for Direct Amidation

| Catalyst | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | Electron-deficient aryl ring enhances Lewis acidity | Toluene, azeotropic reflux | rsc.orgnih.gov |

| 2-Iodophenylboronic acid | ortho-Iodo group assists catalysis | CH₂Cl₂, molecular sieves, room temperature | jimcontent.comnih.gov |

| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | ortho-Amino group acts as a Brønsted base shuttle | Toluene, azeotropic reflux | nih.gov |

The catalytic activity of boronic acids in the aforementioned condensation reactions hinges on their ability to activate carbonyl and carboxylic acid functionalities. rsc.orglibretexts.org This activation is a classic example of Lewis acid catalysis.

For a carboxylic acid, the boronic acid [ArB(OH)₂] condenses with the carboxyl group [-COOH] to form key intermediates like (acyloxy)boronic acids or their dehydrated cyclic dimers (boroxines). nih.govrsc.org The formation of these covalent adducts withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity. rsc.orgnih.gov This "activated" state is highly susceptible to attack by nucleophiles such as amines or alcohols, lowering the activation energy for the condensation reaction. rsc.orgidexlab.com This mode of electrophilic activation circumvents the need for harsh conditions or wasteful stoichiometric reagents typically used to convert the hydroxyl group of a carboxylic acid into a better leaving group. rsc.org

The utility of boronic acids as Lewis acid catalysts extends to multicomponent reactions (MCRs), where multiple starting materials combine in a single pot to form a complex product, adhering to principles of green chemistry. nih.govacs.org Phenylboronic acid has been reported as an effective catalyst for classic MCRs like the Biginelli and Hantzsch reactions. nih.gov

In a relevant example, formylphenylboronic acids have been shown to function as both a reactant and a catalyst in the green synthesis of boron-containing 1,4-dihydropyridines (related to Hantzsch products) and 3,4-dihydropyrimidinones (Biginelli products). nih.gov The reactions proceed via a one-pot condensation of the formylphenylboronic acid, a β-ketoester, and either an amine or urea (B33335). nih.gov The inherent Lewis acidity of the boronic acid moiety is believed to catalyze the condensation steps. nih.gov

While many catalysts have been developed for the synthesis of 2-amino-4H-chromenes, which typically involves the three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) (like resorcinol), researchgate.netoiccpress.comias.ac.in the use of a boronic acid as the aldehyde component can facilitate the reaction. The Lewis acidic nature of the boronic acid group ortho to an aldehyde has been shown to activate the aldehyde for condensation reactions. nih.gov This suggests that a substrate like 2-formylphenylboronic acid could participate in and catalyze the formation of chromene-like structures under mild conditions.

Reactions Involving Boronate Ester Formation

A fundamental reaction of all boronic acids, including this compound, is their reversible condensation with diols to form cyclic boronate esters. researchgate.netaablocks.com This reaction is an equilibrium process, and the formation of the ester is typically favored, especially with 1,2- or 1,3-diols which form stable five- or six-membered rings. aablocks.comnih.gov

The reaction can proceed through pathways involving either the neutral trigonal boronic acid or the anionic tetrahedral boronate. researchgate.net The stability of the resulting boronate ester is influenced by factors such as the pH of the medium, the structure of the diol, and the electronic properties of the boronic acid itself. nih.gov This reversible covalent interaction is the basis for the use of boronic acids in sensors for carbohydrates (which are rich in diol functionalities) and as protecting groups for diols in organic synthesis. nih.govacs.org The formation of a boronate ester from this compound with a chiral diol, such as pinanediol, is a common strategy to generate a chiral reagent for use in asymmetric synthesis. acs.org Furthermore, the deprotection of these esters to regenerate the free boronic acid is a crucial step in many synthetic sequences. acs.orgacs.org

Ipso-Substitution Reactions (e.g., Iodination)

Ipso-substitution, a reaction in which a substituent other than hydrogen is replaced on an aromatic ring, is a notable transformation for arylboronic acids, including this compound. stackexchange.comyoutube.com In these reactions, the boronic acid group is displaced by an incoming electrophile. A common example of this is halodeboronation, particularly iodination.

Arylboronic acids can be readily converted to their corresponding iodoarenes using various iodinating agents. organic-chemistry.org For instance, the reaction of arylboronic acids with molecular iodine (I2) in the presence of a base like potassium carbonate provides a metal-free method for iodination. organic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org Another effective reagent for this transformation is N-iodosuccinimide (NIS), which often leads to highly regioselective ipso-substitution, yielding the corresponding aryl iodide in good to excellent yields. organic-chemistry.org

The mechanism of these ipso-substitution reactions is believed to proceed through a Wheland-type intermediate, similar to general electrophilic aromatic substitution. stackexchange.com The carbon atom bearing the boronic acid group is attacked by the electrophile. For this to occur efficiently, the substituent being replaced should not significantly decrease the nucleophilicity of the ipso-carbon. stackexchange.com While the boronic acid group is electron-withdrawing, it can be readily displaced. The reaction is often facilitated by the formation of a boronate species, which can help drive the substitution. organic-chemistry.org

It is important to note that while ipso-substitution is a primary reaction pathway, other reactions can occur competitively. The specific conditions, including the nature of the electrophile and the solvent, can influence the outcome of the reaction.

Influence of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents: the nitro group and the bromine atom.

Effect of Nitro Group on Electronic Properties and Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group due to both resonance and inductive effects. nih.govresearchgate.net This strong electron-withdrawing nature has a profound impact on the electronic properties and reactivity of the aromatic ring. nih.gov

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution reactions by reducing the electron density of the phenyl ring. nih.gov This deactivation can affect the facility of certain reactions. However, in the context of nucleophilic aromatic substitution, the nitro group plays an activating role, particularly when positioned ortho or para to a leaving group. youtube.com This is because it can stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

In the case of this compound, the nitro group is meta to the boronic acid group and ortho to the bromine atom. Its electron-withdrawing effect will influence the acidity of the boronic acid and the reactivity of the C-Br bond. Studies on related nitrophenylboronic acids have shown that the nitro group affects the rate of reactions. For example, in the reaction of 3-nitrophenylboronic acid with glycols, the acidic form of the boronic acid is significantly more reactive than its conjugate boronate ion. nih.gov

The electron-withdrawing properties of the nitro group can also influence the polarity of the molecule, which can, in turn, affect its interactions with other molecules and its solubility in various solvents. nih.gov

Influence of Halogen (Bromine) on Reaction Pathways

The bromine atom, a halogen, also influences the reactivity of this compound. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the bromine atom is located ortho to the nitro group and meta to the boronic acid group. Its presence can affect reaction pathways in several ways:

Leaving Group Ability: The C-Br bond can be cleaved in certain reactions, such as Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group. researchgate.net

Steric Hindrance: The size of the bromine atom can introduce steric hindrance, potentially influencing the approach of reagents to adjacent positions on the aromatic ring.

Electronic Effects: The inductive effect of bromine further deactivates the ring towards electrophilic attack.

Steric and Electronic Effects in Catalysis and Reactivity

Both steric and electronic effects of the substituents on this compound play a critical role in its reactivity, particularly in catalyzed reactions like the Suzuki-Miyaura coupling.

Electronic Effects:

The electron-deficient nature of the aromatic ring, due to the combined electron-withdrawing effects of the nitro and bromo groups, can be advantageous in certain catalytic cycles. For example, in some reductive coupling reactions, electron-deficient nitroarenes have been found to give better results than electron-rich ones. rsc.org The electronic character of substituents on arylboronic acids can influence the rate and efficiency of transmetalation, a key step in many cross-coupling reactions. nih.gov

Steric Effects:

Steric hindrance can significantly impact the reactivity of arylboronic acids. Bulky substituents near the boronic acid group can hinder its approach to the catalytic center, thereby slowing down or even preventing the reaction. rsc.org In the case of this compound, the bromine atom ortho to the nitro group and meta to the boronic acid introduces some steric bulk, which could influence its participation in sterically demanding reactions.

The following table summarizes the key characteristics of the substituents and their general influence on the reactivity of the aromatic ring:

| Substituent | Electronic Effect | General Influence on Reactivity |

| Nitro Group (-NO2) | Strong electron-withdrawing (resonance and inductive) | Deactivates towards electrophilic substitution; Activates towards nucleophilic substitution (ortho/para) |

| Bromine (-Br) | Inductive electron-withdrawing; Resonance electron-donating | Deactivates towards electrophilic substitution; Ortho, para-directing |

Advanced Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Biologically Active Compounds

The reactivity of the boronic acid group, coupled with the substitution pattern on the phenyl ring, makes 4-Bromo-3-nitrophenylboronic acid a valuable building block in synthetic chemistry, particularly for creating complex molecules with therapeutic potential.

Development of Anticancer Agents and Cytotoxicity Studies

The phenylboronic acid scaffold is a key feature in various anticancer agents. The presence of the bromo and nitro substituents on the phenyl ring of this compound can be exploited to fine-tune the biological activity and selectivity of derivative compounds.

Boronic acid-containing compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for controlling cell growth, and its induction is a primary mechanism for many anticancer drugs. nih.gov The process is often regulated by the Bcl-2 family of proteins, where anti-apoptotic proteins like Bcl-2 are suppressed and pro-apoptotic proteins like BAX are activated. nih.gov This activation can lead to mitochondrial dysfunction and the activation of caspases, which are enzymes that execute the apoptotic process. mdpi.com

Studies on boric acid have shown it can induce dose-dependent oxidative stress, leading to cellular growth inhibition and apoptosis in cancer cells. nih.govnih.gov High levels of reactive oxygen species (ROS) can trigger apoptotic pathways by increasing the permeability of the mitochondrial membrane. nih.gov Furthermore, boronic acid derivatives can influence signaling pathways that regulate cell proliferation. For instance, boric acid has been found to inhibit cell proliferation by increasing the expression of the semaphorin signaling pathway, which can limit cell growth. nih.govnih.gov While these studies focus on boric acid itself, they highlight the potential mechanisms by which more complex molecules derived from this compound could be designed to function as anticancer agents by modulating these critical cellular pathways.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For combretastatin (B1194345) analogs, a class of potent antitumor agents, the substitution pattern on the phenyl rings is critical for activity. The common structural feature for active combretastatin analogs is a 3,4,5-trimethoxyphenyl ring and a second substituted phenyl ring. globalresearchonline.net The nature and position of these substituents significantly influence cytotoxicity.

In the context of developing analogs from this compound, the bromo and nitro groups at the 4- and 3-positions, respectively, would be key modulators of activity. Docking studies on boronic acid analogs of combretastatin suggest that the cis-isomer is a potent inhibitor of tubulin at the colchicine (B1669291) binding site. globalresearchonline.net This indicates that incorporating the 4-bromo-3-nitrophenyl moiety into a combretastatin-like scaffold could produce potent antitumor agents, with the specific substitution pattern being a critical determinant of its biological efficacy.

HIV Protease Inhibitors

HIV-1 protease is a critical enzyme for the replication of the HIV virus, making it a major target for antiretroviral therapy. nih.gov Potent HIV-1 protease inhibitors (PIs) are a key component of this therapy. nih.govnih.gov Structure-based drug design has been instrumental in developing these inhibitors. nih.gov

Researchers have designed and synthesized HIV-1 protease inhibitors that incorporate a phenylboronic acid moiety as the P2' ligand, which is designed to form enhanced hydrogen bonding interactions within the S2' subsite of the enzyme. nih.gov In one study, a boronic acid derivative was synthesized and its crystal structure in complex with HIV-1 protease was resolved. The boronic acid group was observed to form a water-mediated hydrogen bond with the Gly48' amide on the flexible flap of the enzyme. nih.gov This interaction is significant as it contributes to the potent inhibitory activity of the compound.

Table 1: Enzyme Inhibitory and Antiviral Activities of Selected HIV-1 Protease Inhibitors

| Inhibitor | P2' Ligand | Ki (pM) | Antiviral IC50 (nM) |

| 3 | Benzene (B151609) carboxylic acid | 12.9 | No appreciable activity |

| 4 | Carboxamide derivative | 8.9 | 93 |

This table is based on data for inhibitors with related P2' ligands to illustrate the impact of the ligand on activity. nih.gov

Combretastatin Analogs as Antitumor Agents

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent antimitotic agent that inhibits tubulin polymerization. globalresearchonline.netnih.gov It exhibits strong cytotoxicity against a wide range of cancer cells and has become a leading compound for the development of vascular-disrupting agents (VDAs) in cancer therapy. globalresearchonline.netnih.gov

Numerous analogs of CA-4 have been synthesized to improve its pharmacological properties, such as solubility and bioavailability. globalresearchonline.net A key structural feature for high activity is the cis-stilbene (B147466) bridge connecting a 3,4,5-trimethoxyphenyl ring with another substituted phenyl ring. globalresearchonline.net Modifications to this second ring are a major focus of SAR studies. The synthesis of a boronic acid analog of CA-4 has been reported, and computational docking studies suggested that the cis-isomer would be a potent inhibitor of tubulin by binding to the colchicine site. globalresearchonline.net The incorporation of the 4-bromo-3-nitrophenyl group from this compound into a combretastatin scaffold represents a rational strategy to develop novel and potentially highly potent antitumor agents.

Cannabinoid Receptor Allosteric Modulators

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor (GPCR) that is a target for treating conditions like pain and neurodegenerative disorders. nih.gov However, direct-acting (orthosteric) agonists often cause undesirable psychoactive side effects. nih.govnih.gov Allosteric modulators, which bind to a different site on the receptor, offer a promising alternative by fine-tuning the receptor's response to natural ligands without causing these side effects. nih.govresearchgate.net

The first allosteric modulators for the CB1R were identified in 2005. nih.govnih.gov Since then, various chemical scaffolds have been developed, including indole (B1671886) derivatives and compounds based on a urea (B33335) or 3-phenyltropane structure. nih.gov Structure-activity relationship studies on these modulators have revealed key features for activity. For example, in one series of analogs, substituting the phenyl ring with an electron-withdrawing group was found to be important for activity. This finding suggests that the 4-bromo-3-nitrophenyl group, with its two electron-withdrawing substituents, could be a valuable component in the design of new CB1R allosteric modulators. While the direct use of this compound in this context is not explicitly documented in the reviewed literature, its electronic properties align with the requirements identified for potent negative allosteric modulators (NAMs).

Inhibitors of Hydrolytic Enzymes

Boronic acids have emerged as a significant class of enzyme inhibitors, particularly for hydrolytic enzymes such as serine proteases and metallo-β-lactamases. nih.govresearchgate.net The inhibitory mechanism is rooted in the unique electronic structure of the boron atom. The vacant p-orbital on the sp²-hybridized boron atom allows it to function as a Lewis acid, readily accepting a pair of electrons from a nucleophile. nih.gov In the active site of a serine protease, the hydroxyl group of a key serine residue acts as this nucleophile, attacking the electrophilic boron atom. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which effectively mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's catalytic activity. researchgate.netnih.gov

While research has not specifically focused on this compound, related compounds demonstrate this principle effectively. For instance, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease. The presence of strong electron-withdrawing groups on the phenyl ring, such as the nitro and bromo substituents in this compound, is expected to enhance the electrophilicity of the boron atom. nih.gov This increased Lewis acidity facilitates the reaction with the nucleophilic residue in the enzyme's active site, suggesting that this compound is a potent candidate for the development of hydrolytic enzyme inhibitors. nih.gov

Antifungal Agents

Boron-containing compounds, from simple boric acid to more complex boronic acids, exhibit notable antifungal properties. benthamdirect.comresearchgate.net A primary mechanism of their action is the inhibition of protein synthesis. nih.govbenthamdirect.com One well-studied target is leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal viability. Boron-based agents can form an adduct with the cis-diol group on the ribose moiety of tRNA, which traps the enzyme in an inactive state and halts the synthesis of proteins, ultimately leading to fungal cell death. nih.govresearchgate.net

Furthermore, simpler boron compounds like boric acid are known to be effective against Candida albicans, a common fungal pathogen, by disrupting its oxidative metabolism and interfering with the formation of biofilms. nih.govoup.com The bromine substituent on this compound may also contribute to its potential antifungal activity. Studies on other brominated organic molecules, such as brominated furanones, have demonstrated antifungal effects against C. albicans, suggesting that they may act on different cellular targets related to stress response and cell wall maintenance. nih.gov The combination of a boronic acid group, known to inhibit protein synthesis, and a bromine atom within the same molecule suggests that this compound could possess significant antifungal capabilities through multiple mechanisms.

Boronic Acid as a Recognition Moiety in Biosensing

The utility of the boronic acid group in biosensing is predicated on its remarkable ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. This interaction is the cornerstone of its application in detecting a wide range of biologically significant molecules, most notably carbohydrates.

Development of Fluorescent Probes for Biomolecule Detection

Fluorescent probes incorporating a boronic acid moiety are designed to signal the presence of target biomolecules. In these systems, a fluorophore is chemically linked to the boronic acid recognition element. The binding of the boronic acid to a diol-containing analyte, such as a sugar or glycoprotein, alters the chemical environment around the boron atom. This change modulates the photophysical properties of the attached fluorophore.

This modulation can manifest as a change in fluorescence intensity (either an increase or decrease) or a shift in the emission wavelength. These changes are often governed by processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For example, a system can be designed where the boronic acid moiety and a part of the probe act as a quencher for the fluorophore. Upon binding to a diol, the hybridization state of the boron atom changes from trigonal planar (sp²) to tetrahedral (sp³). This geometric and electronic change can disrupt the quenching pathway, leading to a "turn-on" fluorescent signal that is directly proportional to the concentration of the analyte. The electron-withdrawing nitro group in this compound makes it a suitable candidate for such PET-based quenching systems.

Glucose and Carbohydrate Detection Sensors

A major application of boronic acid-based biosensors is in the detection and continuous monitoring of glucose, which is critical for managing diabetes.

The fundamental sensing mechanism relies on the chemical reaction between the boronic acid group and the cis-diol units present in glucose. The boronic acid acts as a Lewis acid, reacting with two adjacent hydroxyl groups on a glucose molecule to form a stable five- or six-membered cyclic boronate ester. This reaction is reversible, allowing the sensor to respond to changing glucose concentrations. The formation of this boronate ester is the key event that triggers a measurable signal, such as a change in fluorescence, in the biosensor.

The interaction between boronic acids and diols is highly dependent on pH. For effective binding, the boronic acid must be in its anionic, tetrahedral boronate form, as the neutral, trigonal planar form is less reactive. Most simple phenylboronic acids have a relatively high acid dissociation constant (pKa), typically around 9. This means that at physiological pH (approximately 7.4), only a small fraction of the boronic acid molecules are in the active boronate state, leading to poor sensitivity.

To overcome this limitation, the phenyl ring of the boronic acid can be chemically modified. The introduction of strong electron-withdrawing substituents, such as the nitro and bromo groups found in this compound, significantly lowers the pKa of the boronic acid. This strategic modification increases the population of the active tetrahedral boronate species at physiological pH. Consequently, sensors built with this compound or similar derivatives exhibit enhanced affinity and sensitivity for glucose under biological conditions, making them far more effective for practical applications.

Amino Acid and Amino Alcohol Recognition

The boronic acid group is a versatile receptor for diol-containing molecules, a principle that extends to the recognition of certain amino acids and amino alcohols. nih.gov Boronic acids can interact with nucleophilic amino acid side chains, such as the hydroxyl group in serine or the imidazole (B134444) ring in histidine. nih.gov This capability has led to the development of boronic acid-based sensors designed to detect and quantify specific amino acids or other biological molecules.

The process of recognition relies on the formation of a stable, yet reversible, boronate ester. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the nitro and bromo substituents is expected to increase the Lewis acidity of the boron atom. rsc.org This heightened acidity can enhance its binding affinity for diols, potentially making it a more sensitive detector. researchgate.netrsc.org

While detailed research findings on the use of this compound for amino acid recognition are not prominent, the general mechanism is well-understood. A typical sensing system involves a boronic acid appended to a reporter molecule, such as a fluorophore. nih.gov When the boronic acid binds to its target amino acid or amino alcohol, a change in the electronic environment of the reporter can lead to a detectable signal, such as a change in fluorescence intensity. nih.govmdpi.com

Table 1: General Principles of Boronic Acid-Based Recognition

| Feature | Description | Relevance to this compound |

| Recognition Moiety | Boronic acid (-B(OH)₂) | The core functional group responsible for binding. |

| Target | Molecules with 1,2- or 1,3-diols (e.g., saccharides, some amino alcohols) or other nucleophilic groups. nih.gov | Potential targets include serine, threonine, and catecholic structures like L-DOPA. |

| Interaction | Reversible covalent formation of a five- or six-membered boronate ester ring. rsc.org | Electron-withdrawing groups (nitro, bromo) may enhance binding affinity. rsc.org |

| Sensing Mechanism | Binding event induces a change in a reporter group (e.g., fluorescence, color). nih.gov | The compound would need to be functionalized with a reporter for sensing applications. |

This table illustrates the general principles of boronic acid recognition. Specific binding affinities and sensor performance for this compound would require experimental validation.

Bioconjugation Techniques and Drug Delivery Systems

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, a technique vital for creating targeted drug delivery systems. acs.orgrsc.org Boronic acids are valuable tools in this field because their ability to form reversible bonds with diols can be exploited to create stimuli-responsive systems. acs.orgrsc.org For instance, a drug can be linked to a targeting moiety via a boronate ester. This conjugate can remain stable in circulation and then release the drug in a specific environment, such as the acidic microenvironment of a tumor or an area with high concentrations of specific sugars. acs.orgnih.gov

Phenylboronic acids can be incorporated into larger structures like polymers or nanoparticles to create advanced drug delivery vehicles. acs.orgnih.gov These systems can be designed to target cells with high surface expression of sialic acids, which are saccharides often overexpressed on cancer cells. rsc.orgacs.org The interaction between the boronic acid on the delivery vehicle and the sialic acid on the cell surface can enhance cellular uptake of the therapeutic payload. acs.org

Although specific studies detailing the use of this compound in bioconjugation or drug delivery systems are limited, its chemical nature supports its potential in these applications. It could serve as a building block for creating larger, functional bioconjugates. rsc.orgsemanticscholar.org The bromo- and nitro-substituents could be chemically modified to attach drugs or other functional components, while the boronic acid itself would serve as the targeting or release mechanism.

Table 2: Potential Roles of this compound in Drug Delivery

| Application Area | Mechanism | Potential Advantage |

| Targeting Ligand | Binds to diols (e.g., sialic acid) on cancer cell surfaces. acs.org | May enhance the selective accumulation of a drug in tumor tissue. |

| pH-Responsive Linker | Boronate ester stability is pH-dependent; linkage can be designed to break in acidic tumor environments. acs.orgnih.gov | Allows for triggered drug release at the target site, potentially reducing systemic toxicity. |

| Component of a Polymer | Incorporated into a polymer backbone to form micelles or nanogels for drug encapsulation. acs.org | The physicochemical properties of the polymer can be fine-tuned for optimal drug loading and release. |

This table outlines potential applications based on the known chemistry of phenylboronic acids. The development of such systems with this compound requires further research.

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that uses a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which has a high propensity to capture low-energy neutrons. nih.govelsevierpure.com When a tumor that has selectively accumulated a ¹⁰B-containing drug is irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction. nih.gov This reaction releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which destroy cells within a very short range (approximately 5–9 µm), allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. nih.govelsevierpure.com

The success of BNCT is critically dependent on the development of boron delivery agents that can selectively accumulate in tumor cells at high concentrations. elsevierpure.commdpi.com The two agents currently used in clinical settings are Boronophenylalanine (BPA) and Sodium Borocaptate (BSH). elsevierpure.comnih.gov However, the search for new, more effective boron carriers is a major focus of research. elsevierpure.commdpi.com Amino acid-based boron carriers are of particular interest as they can be taken up by tumor cells via overexpressed amino acid transporters. mdpi.comresearchgate.netnih.gov

Applications in Materials Science and Polymer Chemistry

Development of Smart Materials Responsive to Environmental Changes

The integration of boronic acid moieties, such as 4-bromo-3-nitrophenylboronic acid, into polymer structures is a key strategy for developing "smart" materials that can respond to external stimuli. These materials can undergo significant changes in their physical or chemical properties in response to variations in their environment, such as pH, temperature, or the presence of specific molecules. nih.govutwente.nl

The boronic acid group is particularly known for its ability to form reversible covalent bonds with diols, including sugars. utwente.nl This interaction is often pH-dependent. At acidic pH, the boronic acid is neutral, but as the pH becomes more alkaline, it forms a negatively charged boronate ester complex with diols. acs.orgnih.gov This charge transition can induce conformational changes in the polymer, leading to swelling or shrinking of the material. utwente.nlnih.gov For instance, hydrogels containing phenylboronic acid have been shown to swell in response to glucose at physiological pH, a property that is being explored for drug delivery systems. utwente.nlnih.gov

Furthermore, the presence of the nitro group on the phenyl ring of this compound can enhance the acidity of the boronic acid, potentially lowering the pH at which it interacts with diols. This allows for the fine-tuning of the pH-responsiveness of the resulting smart material. Polymers incorporating this compound can be designed to exhibit sharp and reversible responses to specific pH ranges, making them suitable for applications such as sensors and actuators.

Thermoresponsive polymers, which change their properties with temperature, can also be created or modified using boronic acid derivatives. nih.gov By combining thermoresponsive polymer backbones with side chains containing this compound, dual-responsive materials can be fabricated. These materials could, for example, release a payload in response to both a temperature increase and a change in pH, offering more precise control over their function.

Table 1: Examples of Stimuli-Responsive Behavior in Boronic Acid-Containing Polymers

| Stimulus | Polymer System | Observed Response | Potential Application |

| pH Change | Hydrogel with pendant phenylboronic acid groups | Swelling/Shrinking due to boronate ester formation/cleavage utwente.nlnih.govnih.gov | pH-triggered drug delivery, sensors |

| Glucose | Phenylboronic acid-functionalized polymer | Competitive binding leading to release of complexed molecules utwente.nl | Glucose-responsive insulin (B600854) delivery |

| Temperature | Thermoresponsive polymer with boronic acid moieties | Change in solubility or conformation nih.gov | On-demand drug delivery, smart surfaces |

| ATP | Nanoparticles with boronic acid groups | Responsive behavior due to B-N coordination nih.gov | Targeted cancer therapy |

Crystal Engineering and Construction of Polymers with Reversible Properties

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The specific geometry and functional groups of this compound make it a candidate for the construction of well-defined crystalline materials and polymers.

The boronic acid group can form strong hydrogen bonds, acting as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). This allows for the formation of predictable supramolecular structures, such as dimers or extended networks. The bromine atom can participate in halogen bonding, another important directional interaction in crystal engineering. The nitro group can also engage in hydrogen bonding and other electrostatic interactions.

The combination of these functional groups allows for the programmed self-assembly of molecules into complex, ordered architectures. By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, it is possible to create new crystalline materials with unique properties, such as specific optical or electronic characteristics.

In polymer science, these principles can be used to construct polymers with reversible properties. For example, polymers with pendant this compound groups can be crosslinked through the formation of boronate esters with diol-containing molecules. nih.gov This crosslinking can be reversed by changing the pH or by adding a competitive binding agent like glucose. utwente.nl This leads to materials that can switch between a crosslinked, gel-like state and a soluble, liquid-like state. Such reversible polymers have potential applications in areas like self-healing materials, injectable hydrogels for tissue engineering, and recyclable thermosets.

Functionalization of Polymeric Materials

The functionalization of pre-existing polymers with this compound is a versatile strategy to impart new properties to standard materials. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, allowing the boronic acid-containing moiety to be grafted onto a wide range of polymer backbones.

One common method for this type of functionalization is the Suzuki-Miyaura coupling reaction, a palladium-catalyzed reaction between an organoboron compound (like our subject molecule) and an aryl or vinyl halide. sigmaaldrich.com If a polymer contains aryl halide groups, it can be readily functionalized with this compound. Conversely, the bromine atom on the subject molecule allows it to be attached to polymers containing boronic acid or boronic ester groups.

Another powerful tool is the Ullmann coupling reaction, which is a copper-catalyzed reaction that can form carbon-carbon or carbon-heteroatom bonds. mdpi.comwikipedia.org This is particularly useful for attaching the 4-bromo-3-nitrophenyl group to polymers containing amine or hydroxyl functionalities. This post-polymerization modification allows for the precise introduction of the boronic acid functionality without interfering with the initial polymerization process. mdpi.com

The Chan-Lam coupling is another copper-catalyzed reaction that enables the formation of aryl carbon-heteroatom bonds, for instance, by coupling a boronic acid with an amine or alcohol. wikipedia.org This provides yet another route to functionalize polymers with this compound.

Table 2: Key Reactions for Polymer Functionalization

| Reaction Name | Catalysis | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Palladium | Carbon-Carbon | Couples an organoboron compound with an aryl/vinyl halide. sigmaaldrich.com |

| Ullmann Coupling | Copper | Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen | Couples aryl halides with various nucleophiles. mdpi.comwikipedia.org |

| Chan-Lam Coupling | Copper | Carbon-Heteroatom | Couples a boronic acid with an N-H or O-H containing compound. wikipedia.org |

Through these functionalization strategies, commodity polymers can be transformed into high-value smart materials with sensing capabilities or stimuli-responsive behavior.

Design of Responsive Coatings

The ability of boronic acids to interact with a variety of molecules and respond to environmental cues makes them excellent candidates for the design of responsive coatings. nih.gov A coating functionalized with this compound can exhibit dynamic properties, such as changing its wettability, adhesion, or permeability in response to external triggers.

For example, a surface coated with a polymer bearing these boronic acid groups could be designed to capture or release specific biomolecules. The boronic acid can bind to glycoproteins, which are prevalent on the surfaces of cells and in biological fluids. nih.govnih.gov This has led to the development of coatings that can selectively adhere to bacteria or other cells. A study showed that boronic acid-functionalized photosensitizers could be anchored to a polymer like poly(vinyl alcohol) to create a self-disinfecting coating. nih.gov

The pH-responsiveness of the boronic acid group can be harnessed to create "self-polishing" or anti-fouling coatings. A change in the pH of the surrounding aqueous environment could trigger a conformational change in the polymer coating, causing it to swell or collapse, which in turn could dislodge any adsorbed foulants. nih.gov

Furthermore, the presence of the bromine atom allows for further modification of the coating after it has been applied. For instance, after coating a surface with a polymer containing this compound, a second functional molecule could be attached via a Suzuki or Ullmann coupling reaction, allowing for the creation of multifunctional or patterned surfaces. This versatility makes this compound a powerful tool for creating sophisticated and dynamic interfaces for a wide array of applications, from biomedical devices to marine coatings.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to model the interaction between a small molecule (ligand) and a biological macromolecule (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The stability of this complex is often estimated using a scoring function, which calculates a binding energy. A lower binding energy typically indicates a more stable and potent interaction.

Proteasome Inhibition: Boronic acids are a well-known class of proteasome inhibitors. nih.govresearchgate.net The drug Bortezomib, a dipeptidyl boronic acid, functions by having its boron atom form a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like (CT-L) active site of the 20S proteasome. mdpi.comuni.lu Computational studies on novel dipeptidyl boronic acid inhibitors have utilized covalent docking to model this key interaction. mdpi.com Such models are crucial for predicting the binding affinity and understanding how structural modifications—like the bromo and nitro groups on the phenyl ring of 4-Bromo-3-nitrophenylboronic acid—might influence potency.

Interaction with Insulin (B600854): Boronic acids have also been investigated for their ability to interact with and stabilize proteins like insulin. researchgate.net A computational study screened a library of 114 boronic acids for their interaction with insulin, identifying 3-Benzyloxyphenylboronic acid as a top candidate that formed significant interactions with the glutamate (B1630785) (Glu21) and histidine (His5) residues of the insulin A-chain. researchgate.net A similar in silico approach for this compound would involve docking it into the insulin structure to predict binding energy and key residue contacts.

Following docking, molecular dynamics (MD) simulations are used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.govmdpi.com An MD simulation would reveal whether the initial binding pose of this compound within its target is maintained, providing insights into the durability and dynamics of the interaction.

Table 1: Illustrative Molecular Docking and MD Simulation Data for a Phenylboronic Acid Derivative This table presents hypothetical but representative data for a phenylboronic acid derivative interacting with a biological target, based on typical outcomes of such computational studies.

| Computational Method | Parameter | Value | Interpretation |

|---|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | Thr1, Ser45, Gly47 | Highlights specific amino acids crucial for binding. | |

| Molecular Dynamics (100 ns) | RMSD of Ligand (Å) | 1.2 ± 0.3 | Low root-mean-square deviation suggests the ligand remains stable in the binding pocket. |

| Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 | A more rigorous calculation confirming high binding stability. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. It is particularly useful for understanding chemical reactivity and the energetics of bond formation and cleavage.

When a boronic acid binds covalently to a target, the boron atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. DFT calculations can model this process with high accuracy. By performing geometry optimization, researchers can determine the most stable 3D structure of the molecule, both in its free state and when covalently bound within an enzyme's active site. Studies on related molecules like 3-bromophenylboronic acid have used DFT with basis sets like 6-311++G(d,p) to calculate the optimal geometry of various conformers. researchgate.net This analysis is critical for understanding the precise bond lengths and angles in the enzyme-inhibitor complex, which are essential for a stable interaction.

DFT provides valuable insights into a molecule's electronic properties, which dictate its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing nature of the nitro and bromo groups would be expected to lower the LUMO energy, making the boron atom more electrophilic and thus more susceptible to nucleophilic attack by residues in a target protein. DFT can also be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with its biological target. nih.gov